3-METHYL-N-[3-(3-METHYLBENZAMIDO)-6-PHENYLPHENANTHRIDIN-8-YL]BENZAMIDE
Overview
Description
N,N’-(6-phenylphenanthridine-3,8-diyl)bis(3-methylbenzamide) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylphenanthridine core with bis(3-methylbenzamide) substituents, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(6-phenylphenanthridine-3,8-diyl)bis(3-methylbenzamide) typically involves multi-step organic reactions. The process begins with the formation of the phenylphenanthridine core, followed by the introduction of the bis(3-methylbenzamide) groups. Common reagents used in these reactions include aromatic amines, carboxylic acids, and coupling agents such as EDCI or DCC. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for N,N’-(6-phenylphenanthridine-3,8-diyl)bis(3-methylbenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
N,N’-(6-phenylphenanthridine-3,8-diyl)bis(3-methylbenzamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N,N’-(6-phenylphenanthridine-3,8-diyl)bis(3-methylbenzamide) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-tumor and anti-viral activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N,N’-(6-phenylphenanthridine-3,8-diyl)bis(3-methylbenzamide) involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
3,8-Diamino-6-phenylphenanthridine: Known for its anti-tumor and anti-viral properties.
N,N’-(6-Phenylphenanthridine-3,8-diyl)-bis-ethyl Carbamate: Used in proteomics research.
Uniqueness
N,N’-(6-phenylphenanthridine-3,8-diyl)bis(3-methylbenzamide) stands out due to its specific structural features and the presence of bis(3-methylbenzamide) groups, which may confer unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-methyl-N-[3-[(3-methylbenzoyl)amino]-6-phenylphenanthridin-8-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H27N3O2/c1-22-8-6-12-25(18-22)34(39)36-27-14-16-29-30-17-15-28(37-35(40)26-13-7-9-23(2)19-26)21-32(30)38-33(31(29)20-27)24-10-4-3-5-11-24/h3-21H,1-2H3,(H,36,39)(H,37,40) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJMNBQPEZYACH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(N=C4C=C(C=CC4=C3C=C2)NC(=O)C5=CC=CC(=C5)C)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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